molecular formula C18H18F3N7O B2664352 6-(1H-1,2,4-triazol-1-yl)-2-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one CAS No. 2176201-09-3

6-(1H-1,2,4-triazol-1-yl)-2-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one

Cat. No. B2664352
CAS RN: 2176201-09-3
M. Wt: 405.385
InChI Key: DUDUDQYBUIEHCP-UHFFFAOYSA-N
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Description

6-(1H-1,2,4-triazol-1-yl)-2-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C18H18F3N7O and its molecular weight is 405.385. The purity is usually 95%.
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Scientific Research Applications

Biological Significance of Heterocyclic Compounds

Heterocyclic compounds, which include structural motifs similar to 6-(1H-1,2,4-triazol-1-yl)-2-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one, are crucial in medicinal chemistry due to their wide spectrum of biological activities. Such activities range from antibacterial, antifungal, anti-cancer, antiviral, antimalarial, anti-inflammatory, to antiulcer effects among others. The triazine scaffold, in particular, is noted for its versatility in drug development, offering a broad platform for synthesizing compounds with varied pharmacological properties (Verma, Sinha, & Bansal, 2019).

Piperazine Derivatives in Drug Development

Piperazine, a core element in the compound's structure, is significantly valued in drug design for its presence in a myriad of therapeutic agents. Drugs containing piperazine rings have been developed for various uses, including but not limited to antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, and anti-inflammatory applications. The modification of the piperazine nucleus has been demonstrated to markedly affect the medicinal potential of the resulting molecules, indicating the importance of this structural feature in the pharmacokinetics and pharmacodynamics of novel therapeutics (Rathi, Syed, Shin, & Patel, 2016).

Role in CNS Drug Development

The inclusion of functional chemical groups such as piperazine and triazole in a compound's structure may indicate potential for central nervous system (CNS) activity. These groups are part of a larger class of organic compounds that replace carbon atoms in a benzene ring with heteroatoms like nitrogen, leading to structures capable of affecting CNS functions. Such compounds may have effects ranging from depression and euphoria to convulsion, underscoring their potential in the development of novel CNS-acting drugs (Saganuwan, 2017).

Contribution to Optoelectronic Materials

The integration of heterocyclic compounds like quinazolines and pyrimidines into π-extended conjugated systems has proven valuable in creating novel optoelectronic materials. These compounds, including those with pyridazine and pyrimidine rings, play a significant role in the development of materials for organic light-emitting diodes (OLEDs), including white OLEDs and red phosphorescent OLEDs. Their electroluminescent properties make them critical in the advancement of technologies related to photo- and electroluminescence (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

properties

IUPAC Name

6-(1,2,4-triazol-1-yl)-2-[[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3N7O/c19-18(20,21)14-1-2-15(23-9-14)26-7-5-13(6-8-26)10-27-17(29)4-3-16(25-27)28-12-22-11-24-28/h1-4,9,11-13H,5-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUDUDQYBUIEHCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C(=O)C=CC(=N2)N3C=NC=N3)C4=NC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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